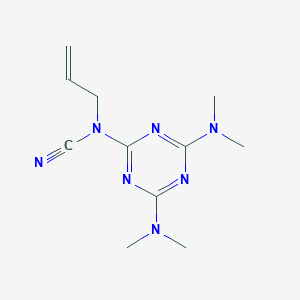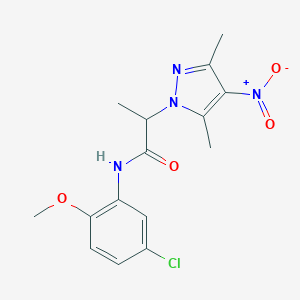
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-methoxyphenyl group and a nitro-pyrazolyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the dimethyl groups.
Amidation: The final step involves the reaction of the alkylated nitro-pyrazole with 5-chloro-2-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI or DCC to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Hydroxylated derivatives: From oxidation reactions.
Substituted derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor for the synthesis of heterocyclic compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Its structural features could be optimized to enhance biological activity against specific targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. For example, modifications to the pyrazole ring or the amide linkage could yield compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its unique structural features might impart desirable properties to the final products, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could participate in redox reactions, while the amide linkage might facilitate binding to protein targets. The chloro and methoxy groups could influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group, which could affect its reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups, which could influence its steric properties and binding affinity.
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Has a longer carbon chain, which could affect its solubility and pharmacokinetics.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of its structural features, including the chloro-methoxyphenyl group, the nitro-pyrazolyl group, and the propanamide backbone. These features confer specific chemical and biological properties that distinguish it from similar compounds.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4/c1-8-14(20(22)23)9(2)19(18-8)10(3)15(21)17-12-7-11(16)5-6-13(12)24-4/h5-7,10H,1-4H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUFGAZGTZPVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(2-chlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B397107.png)
![2-chloro-N-{8-[(2-chlorobenzoyl)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}benzamide](/img/structure/B397108.png)
![2-Acetyl-3-[(5-{2,4-bisnitroanilino}-2-methylphenyl)imino]-7-nitro-1-indanone](/img/structure/B397109.png)
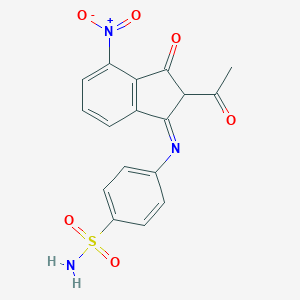
![N-(2-methylphenyl)-N-[3-({1-[(2-methylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amine](/img/structure/B397114.png)
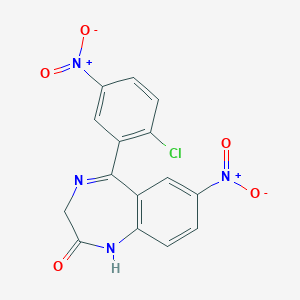
![6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline](/img/structure/B397117.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]hexahydrothieno[3,4-d][1,3]thiazole 5,5-dioxide](/img/structure/B397118.png)
![3-{[4-({3-Bromo-2-hydroxy-5-nitrobenzylidene}amino)phenyl]imino}-2-phenyl-1-indanone](/img/structure/B397119.png)
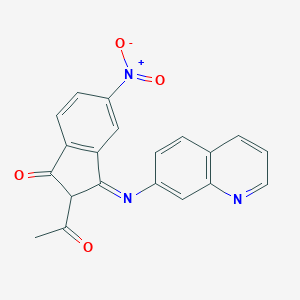
![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)
amino]-N,N-diethylacetamide](/img/structure/B397126.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-4-imidazolidinone](/img/structure/B397128.png)
